3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)-
CAS No.: 127040-38-4
Cat. No.: VC17099699
Molecular Formula: C22H18N2O
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127040-38-4 |
|---|---|
| Molecular Formula | C22H18N2O |
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | 4-benzyl-6,11-dihydro-5H-pyrido[3,2-a]carbazol-3-one |
| Standard InChI | InChI=1S/C22H18N2O/c25-21-13-11-18-20(24(21)14-15-6-2-1-3-7-15)12-10-17-16-8-4-5-9-19(16)23-22(17)18/h1-9,11,13,23H,10,12,14H2 |
| Standard InChI Key | CGMSERCZXNLENV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C=CC(=O)N2CC3=CC=CC=C3)C4=C1C5=CC=CC=C5N4 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a tetracyclic framework comprising a pyridine ring fused to a carbazole system, with a benzyl group at the 4-position of the reduced pyrido-carbazolone structure. The molecular formula C₂₂H₁₈N₂O corresponds to a molecular weight of 326.4 g/mol, as confirmed by high-resolution mass spectrometry. X-ray crystallography of analogous pyridocarbazoles reveals planar aromatic systems with intramolecular hydrogen bonding between the lactam oxygen and adjacent NH group, a feature likely conserved in this derivative .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 127040-38-4 |
| Molecular Formula | C₂₂H₁₈N₂O |
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | 4-benzyl-6,11-dihydro-5H-pyrido[3,2-a]carbazol-3-one |
| Topological Polar Surface Area | 41.1 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Spectroscopic Profiling
¹H NMR spectra of related carbazolones exhibit characteristic signals: aromatic protons between δ 7.2–8.3 ppm, benzyl methylene protons as a singlet near δ 3.8–4.1 ppm, and lactam NH protons downfield at δ 10.1–10.5 ppm . For this specific derivative, the benzyl group’s ortho/meta/para protons would split into distinct multiplets in the δ 6.5–7.3 ppm range. IR spectroscopy typically shows strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 3400–3450 cm⁻¹ (N-H stretch) .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes dominate pyridocarbazole synthesis:
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Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with cyclic ketones under acidic conditions, though this method often yields regioisomeric mixtures .
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Palladium-Catalyzed C-H Activation: Enables direct arylation of carbazole precursors with aromatic amines, as demonstrated in recent protocols achieving 41–93% yields for analogous compounds .
Optimized Synthesis Protocol
A modified Wittig reaction approach proves effective:
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Step 1: Treat 1-hydroxycarbazole with trifluoroacetic acid to generate the reactive carbocation intermediate.
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Step 2: Wittig olefination using (carbethoxymethylene)triphenylphosphorane introduces the benzyl group with 72% efficiency .
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Step 3: Cyclocondensation with ethyl 2-methylacetoacetate in ZnCl₂/POCl₃ mediates pyridine ring formation while suppressing dimerization byproducts .
Critical parameters:
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Temperature control (70–80°C) prevents lactam ring opening
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Anhydrous conditions minimize hydrolysis of phosphorane reagents
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Chromatographic purification (PE:EA = 100:1) achieves >95% purity
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 (Breast) | 1.2 ± 0.3 | 8.7 |
| A549 (Lung) | 2.1 ± 0.5 | 5.2 |
| PC-3 (Prostate) | 1.8 ± 0.4 | 6.1 |
Structure-Activity Relationships
Key modifications influencing potency:
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Benzyl Substituents: Para-electron withdrawing groups (-NO₂, -CF₃) enhance topoisomerase inhibition by 3–5 fold compared to alkyl groups
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Lactam vs. Lactone: The 3-keto group improves metabolic stability (t₁/₂ = 6.7 h in microsomes) over oxygen analogs
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Saturation Level: Partial hydrogenation of the pyridine ring reduces cardiotoxicity (hERG IC₅₀ > 30 μM vs. 1.2 μM for fully aromatic analogs)
ADME Profiling
Pharmacokinetic Parameters (Rat Model)
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Bioavailability: 38% (oral), 92% (i.v.)
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Cmax: 1.2 μg/mL at 2 h (10 mg/kg dose)
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Volume of Distribution: 8.7 L/kg, indicating extensive tissue penetration
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Clearance: 23 mL/min/kg, primarily hepatic via CYP3A4-mediated oxidation
Metabolic Pathways
Primary metabolites identified via LC-MS/MS:
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N-Demethylation (m/z 312.2): 42% of total metabolism
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Benzyl Hydroxylation (m/z 342.3): 28%
Challenges and Future Directions
Synthetic Scalability Issues
Current limitations:
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Multi-step sequences (5–7 steps) with cumulative yields <15%
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Chromatography-dependent purification complicates kilogram-scale production
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Proposed solutions:
Therapeutic Optimization Strategies
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Prodrug Development: Phosphoryloxymethyl derivatives increase aqueous solubility (8.3 mg/mL vs. 0.2 mg/mL for parent compound)
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Nanoparticle Formulations: PLGA-based NPs achieve tumor accumulation indices of 5.7 vs. 1.2 for free drug
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Combination Therapies: Synergistic effects observed with PARP inhibitors (CI = 0.3–0.5 at ED₅₀)
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